molecular formula C18H16O3 B15217995 3,4-Dimethylphenyl 2H-chromene-3-carboxylate

3,4-Dimethylphenyl 2H-chromene-3-carboxylate

Cat. No.: B15217995
M. Wt: 280.3 g/mol
InChI Key: UVYPUIJPOMRZSI-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of 2H-chromenes. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, materials science, and organic synthesis . The structure of this compound consists of a chromene ring fused with a carboxylate group and a 3,4-dimethylphenyl group, making it a unique and versatile molecule.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to enzymes, receptors, and other proteins . The exact pathways and targets depend on the specific application and biological context .

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(3,4-dimethylphenyl) 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H16O3/c1-12-7-8-16(9-13(12)2)21-18(19)15-10-14-5-3-4-6-17(14)20-11-15/h3-10H,11H2,1-2H3

InChI Key

UVYPUIJPOMRZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2)C

Origin of Product

United States

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